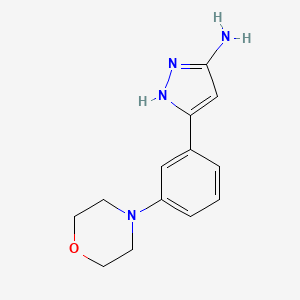

5-(3-Morpholin-4-yl-phenyl)-2H-pyrazol-3-ylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

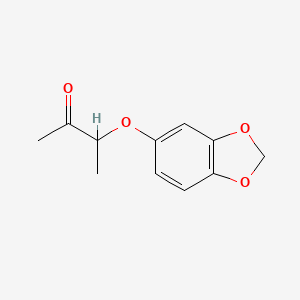

The compound “5-(3-Morpholin-4-yl-phenyl)-2H-pyrazol-3-ylamine” is a complex organic molecule. It contains a morpholine ring, which is a common feature in many pharmaceuticals . The morpholine ring is attached to a phenyl group, which is further connected to a pyrazole ring through an amine group .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, there are general methods for synthesizing similar compounds. For instance, fluorinated 1-(3-Morpholin-4-yl-phenyl)-Ethylamines can be synthesized through reductive amination .

Aplicaciones Científicas De Investigación

Neurokinin-1 Receptor Antagonism

- A related compound, 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, demonstrated high affinity and oral activity as a human neurokinin-1 (h-NK(1)) receptor antagonist. It was effective in pre-clinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001).

Anticancer Activity

- A derivative, 4-{3-[2-(2-morpholin-4-yl-ethoxy)phenyl]-5-phenyl-pyrazol-1-yl}-benzenesulfonamide, showed promising anti-breast cancer activity. It exhibited better anticancer activity against MCF7 cells than the standard drug, 4-hydroxytamoxifen, due to new cationic interactions and hydrogen bonding (Kumar et al., 2021).

Synthesis of Fluorescent Compounds

- Morpholin-4-yl-substituted pent-4-yn-1-ones, when reacted with arylhydrazines, produce 3-aryl-5-arylethynyl-1-phenyl-4,5-dihydro-1H-pyrazoles. These compounds exhibit marked fluorescent abilities, useful in materials science and imaging technologies (Odin et al., 2022).

Anticholinesterase Agents

- Pyrazoline derivatives, including those with morpholin-4-yl groups, have been synthesized and evaluated for their anticholinesterase effects. They show potential applications for treating neurodegenerative disorders (Altıntop, 2020).

Antiparasitic Activities

- Morpholine derivatives demonstrated moderate to good activity against Trypanosoma strains, Leishmania donovani, and Plasmodium falciparum, suggesting potential in antiparasitic drug development (Kuettel et al., 2007).

Antimicrobial Applications

- Morpholine-containing pyrazolines, such as 4-{4-[2-(1-phenyl-3-(substituted)phenyl-1H-pyrazol-4-yl)-4-oxo-thiazolidin-3-yl]-phenyl}-morpholin-3-one, demonstrated moderate to good antimicrobial potential. These compounds are of interest for developing new antimicrobial agents (Sanghani et al., 2021).

Análisis Bioquímico

Biochemical Properties

5-(3-Morpholin-4-yl-phenyl)-2H-pyrazol-3-ylamine has been found to interact with the CYP3A4 Cytochrome, a major enzyme involved in human drug metabolism . This interaction involves two different orientations of the phenyl ring for substrate approach toward the oxyferryl center, leading to two subsequent rearrangement pathways .

Cellular Effects

In terms of cellular effects, this compound has been found to have a significant inhibitory effect on Cortical Spreading Depression (CSD), a phenomenon affecting various aspects of brain physiology . This compound’s interaction with the KCNQ2 potassium channel has been found to have a significant impact on this process .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with the CYP3A4 Cytochrome . The compound’s interaction with this enzyme leads to the formation of alcohol and ketone products through a series of proton shuttle intermediates .

Metabolic Pathways

This compound is metabolized by the CYP3A4 Cytochrome . This enzyme is known to metabolize a wide range of substrates and is a major contributor to human drug metabolism .

Propiedades

IUPAC Name |

5-(3-morpholin-4-ylphenyl)-1H-pyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O/c14-13-9-12(15-16-13)10-2-1-3-11(8-10)17-4-6-18-7-5-17/h1-3,8-9H,4-7H2,(H3,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIJLJDGBYGBRBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=CC(=C2)C3=CC(=NN3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,3-benzodioxol-5-yl)-2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B3000722.png)

![3-(4-Fluorobenzoyl)-1-[(3-fluorophenyl)methyl]quinolin-4-one](/img/structure/B3000723.png)

![2-(2-chloro-6-fluorobenzyl)-7-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B3000728.png)

![3-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]-1-methylpyrazin-2-one](/img/structure/B3000733.png)

![(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone](/img/structure/B3000736.png)

![(2,4-dimethylphenyl){4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone](/img/structure/B3000737.png)

![N-cyclohexylcyclohexanamine;2-[methyl(phenylmethoxycarbonyl)amino]acetic acid](/img/structure/B3000738.png)

![Allyl (2E)-5-(3,4-dimethoxyphenyl)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B3000739.png)

![7-(2-chlorophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3000742.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3000743.png)